
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide
Overview
Description
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole-based compounds are known to interact with various targets . For instance, some triazole derivatives are known to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Mode of Action
Similar compounds, such as polytriazolylamine ligands, are known to stabilize cu(i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds such as 3-amino-1,2,4-triazole are known to inhibit mitochondrial and chloroplast function .
Result of Action
Similar compounds, such as 1,2,4-triazole-based compounds, are known to exhibit superior stability and high detonation performance .
Action Environment
The action of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide can be influenced by environmental factors. For instance, similar compounds, such as 1,2,4-triazole-based compounds, exhibit superior stability when they have an N,N′-ethylene bridge compared to those with an N,N′-methylene bridge .
Biochemical Analysis
Biochemical Properties
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,2,4-triazoles, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial for the compound’s pharmacological effects, as they can modulate various biochemical pathways and processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2,4-triazoles have been shown to inhibit mitochondrial and chloroplast function . This inhibition can lead to changes in cellular energy production and metabolic flux, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,2,4-triazoles are known to inhibit kinases and lysine-specific demethylase 1, which are critical regulators of cellular signaling and gene expression . These interactions can result in altered cellular responses and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,4-triazoles can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, such as changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial pharmacological effects, such as inhibition of specific enzymes or modulation of cellular signaling pathways. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis. For example, 1,2,4-triazoles have been reported to inhibit mitochondrial function, which can impact cellular respiration and ATP production . These metabolic effects are important for understanding the compound’s pharmacological and toxicological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, 1,2,4-triazoles can be transported across cellular membranes and accumulate in specific cellular compartments . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, determining its efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 1,2,4-triazoles have been shown to localize to mitochondria and chloroplasts, where they inhibit key metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine oxide.
Reduction: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine.
Substitution: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine azide.
Scientific Research Applications
Biological Buffering Agent
One of the primary applications of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is as a non-ionic organic buffering agent . It is used in cell culture systems where maintaining a stable pH is crucial. The compound effectively buffers solutions within a pH range of 6 to 8.5, making it suitable for various biological experiments .
Organic Synthesis
This compound serves as a building block in organic synthesis . It plays a significant role in the development of pharmaceuticals and agrochemicals. Its unique nitrogen-rich structure allows for the synthesis of more complex molecules through various chemical reactions .
Agricultural Applications
Compounds similar to this compound have been investigated for their potential use in agriculture as plant growth regulators or fungicides. Their ability to influence plant metabolism and growth processes can lead to enhanced crop yields and disease resistance .
Case Study 1: Use as a Buffering Agent
In a study published by Biosynth, this compound was evaluated for its effectiveness as a buffering agent in cell cultures. The results showed that it maintained pH stability over extended periods compared to traditional buffers like MOPS and HEPES. This property is particularly beneficial in experiments requiring precise pH control for enzyme activity assays.
Case Study 2: Synthesis of Nitrogen-Rich Salts
A research article highlighted the synthesis of nitrogen-rich salts from derivatives of triazole compounds. While not directly involving this compound, the methodologies discussed could be adapted to explore similar compounds for their energetic properties. The study demonstrated that modifications to the triazole structure could significantly enhance thermal stability and reduce sensitivity to impact—key factors for safe handling in energetic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 3-Nitro-1,2,4-triazol-5-one
Uniqueness
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydroiodide form also enhances its solubility and reactivity compared to other triazole derivatives.
Biological Activity
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C5H9N4I |
Molecular Weight | 218.05 g/mol |
Canonical SMILES | CN(C)C(=N)N1C(=N)N=C1N(C)C |
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit notable antimicrobial and antifungal properties . The specific compound this compound has been studied for its effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal pathogens : Exhibits antifungal activity against species like Candida albicans.
In a study involving derivatives of 1,2,4-triazole, compounds similar to N,N,3-trimethyl-1H-1,2,4-triazol-5-amine were tested against a range of pathogens with varying degrees of success. The results indicated that the presence of specific substituents significantly influenced antimicrobial efficacy .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxic effects of this compound were evaluated in peripheral blood mononuclear cells (PBMC). The compound demonstrated low toxicity at concentrations up to 100 µg/mL with cell viability remaining above 90% . Additionally, it was observed to modulate cytokine release significantly:
- Tumor Necrosis Factor-alpha (TNF-α) : Decreased production by approximately 44–60%.
- Interferon-gamma (IFN-γ) : Notable reductions were also recorded.
These findings suggest that the compound may have potential applications in anti-inflammatory therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole ring plays a crucial role in binding to specific enzymes and receptors within microbial cells. This interaction can disrupt normal cellular functions leading to microbial death or inhibition .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of triazole derivatives:
- Study on Antimicrobial Activity : A comparative analysis showed that triazole derivatives exhibited varying levels of antimicrobial activity depending on their structural modifications. The study highlighted that compounds with additional functional groups tended to enhance antimicrobial efficacy .
- Anti-inflammatory Effects in PBMC : In a recent study assessing the impact of triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), compounds similar to N,N,3-trimethyl showed promising results in reducing pro-inflammatory cytokines .
Properties
IUPAC Name |
N,N,5-trimethyl-1H-1,2,4-triazol-3-amine;hydroiodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HI/c1-4-6-5(8-7-4)9(2)3;/h1-3H3,(H,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVKCPFYEAOSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N(C)C.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-87-4 | |
Record name | 1H-1,2,4-Triazol-5-amine, N,N,3-trimethyl-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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